N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride

Description

Chemical identity and IUPAC nomenclature

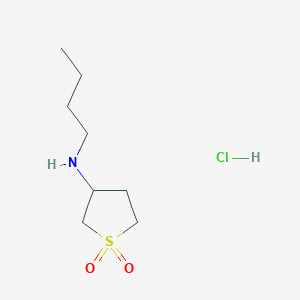

N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is a chemical compound characterized by the presence of a butylamine moiety linked to a tetrahydrothiophene ring that is oxidized to a sulfone (1,1-dioxide) form and substituted at the 3-position with an amine group. The hydrochloride indicates the compound is isolated as a salt with hydrochloric acid.

The IUPAC name reflects its structure precisely: the butyl group is attached to the nitrogen of an amine, which is also bonded to the 3-position of a tetrahydrothiophene ring bearing two oxygen atoms double bonded to the sulfur atom (sulfonyl group). This corresponds to the name this compound. Alternative names found in chemical databases include 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride and tetrahydro-3-thiophenamine 1,1-dioxide hydrochloride, reflecting the same core structure with slight variations in naming conventions.

The molecular formula is C8H17ClNO2S, combining the butylamine and oxidized tetrahydrothiophene moieties with the hydrochloride counterion. Its structural identifiers include SMILES and InChI keys, which encode the molecular structure for computational purposes.

Structural relationship to tetrahydrothiophene derivatives

This compound is structurally related to tetrahydrothiophene derivatives, a class of organosulfur compounds characterized by a saturated five-membered ring containing one sulfur atom. The tetrahydrothiophene ring in this compound is further oxidized at the sulfur atom to form a sulfone (1,1-dioxide), which significantly alters its chemical properties compared to the parent tetrahydrothiophene.

The amine substitution at the 3-position of the ring introduces additional functionality, making it a heterocyclic amine derivative. The butyl group attached to the nitrogen atom extends the molecule's alkyl chain, influencing its solubility and reactivity. This compound thus represents a hybrid between aliphatic amines and oxidized sulfur heterocycles, combining features of both chemical families.

The sulfone functional group (S=O bonds) in the tetrahydrothiophene ring is known to increase polarity and electron-withdrawing capacity, which can affect the molecule's interaction with biological targets or catalysts in chemical reactions. Such modifications are common in organosulfur chemistry to tune reactivity and physical properties.

Historical development in organosulfur chemistry

Organosulfur chemistry has a rich history dating back to the early studies of sulfur-containing natural products and synthetic compounds. The tetrahydrothiophene ring system, a saturated sulfur heterocycle, has been extensively studied due to its presence in various natural and synthetic molecules with biological and industrial relevance.

The oxidation of tetrahydrothiophene to its sulfone derivatives, such as the 1,1-dioxide form present in this compound, reflects advances in selective oxidation techniques developed throughout the 20th century. These oxidized derivatives exhibit distinct chemical behavior and have been explored for applications in pharmaceuticals, agrochemicals, and materials science.

The incorporation of amine groups into tetrahydrothiophene sulfones represents a further evolution in organosulfur chemistry, enabling the synthesis of multifunctional compounds with potential utility in catalysis and medicinal chemistry. The hydrochloride salt form is a common approach to stabilize amine-containing compounds and improve their handling and solubility.

Data Table: Key Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H17ClNO2S |

| Molecular Weight | Approx. 215.75 g/mol (estimated from components) |

| IUPAC Name | This compound |

| Alternative Names | 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride; tetrahydro-3-thiophenamine 1,1-dioxide hydrochloride |

| Structural Features | Butylamine moiety; tetrahydrothiophene sulfone ring; hydrochloride salt |

| Functional Groups | Secondary amine; sulfone (1,1-dioxide) |

| Oxidation State of Sulfur | +4 (in sulfone form) |

Summary of Detailed Research Findings

The compound's sulfone functionality significantly alters its electronic and steric properties compared to non-oxidized tetrahydrothiophene derivatives, enhancing polarity and potentially biological activity or catalytic behavior.

The amine substitution pattern and butyl chain length influence solubility and reactivity, making this compound a versatile intermediate or functional molecule in synthetic organic chemistry involving organosulfur frameworks.

Historical progress in organosulfur chemistry has enabled the selective oxidation of sulfur heterocycles and the introduction of diverse substituents, culminating in compounds like this compound that combine multiple functional groups for advanced applications.

Properties

IUPAC Name |

N-butyl-1,1-dioxothiolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S.ClH/c1-2-3-5-9-8-4-6-12(10,11)7-8;/h8-9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGOZKYERQICPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CCS(=O)(=O)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride typically involves the reaction of N-butylamine with 1,1-dioxidotetrahydrothiophene under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimization for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride may possess anticancer properties by inhibiting anti-apoptotic Bcl-2 proteins. These proteins are known to play a crucial role in cancer cell survival, and their inhibition can lead to increased apoptosis in cancer cells. Studies suggest that compounds with similar structures have shown promise in treating various cancers, including those mediated by lipid kinases .

Anti-inflammatory Applications

The compound has been investigated for its potential to treat inflammatory diseases. By inhibiting specific pathways involved in inflammation, it may serve as a therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory disorders. The mechanism of action typically involves the modulation of cytokine production and signaling pathways associated with inflammation .

Viral Infections

Another significant application of this compound is its potential role in treating viral infections, including HIV. Research has shown that compounds targeting bromodomain and extraterminal (BET) proteins can inhibit viral transcription, thus offering a novel approach to antiviral therapy .

GABA Receptor Modulation

This compound has been explored for its effects on GABA receptors, particularly as a potential inverse agonist at the GABA A α5 receptor. This modulation could enhance cognitive functions while minimizing proconvulsant effects associated with traditional benzodiazepines. Such properties make it a candidate for treating cognitive disorders like Alzheimer's disease and schizophrenia .

Neuroprotective Effects

The compound's neuroprotective properties are under investigation for their potential to treat neurodegenerative diseases. By reducing oxidative stress and promoting neuronal survival, it may contribute to therapies aimed at conditions such as Parkinson's disease and multiple sclerosis .

Skin Bioavailability and Efficacy

In cosmetic science, this compound is being studied for its skin bioavailability and efficacy in topical formulations. Its ability to penetrate skin layers effectively can enhance the delivery of active ingredients in dermatological products, making it valuable for anti-aging and moisturizing formulations .

Stability and Safety Assessments

Cosmetic products containing this compound must undergo rigorous safety assessments to ensure stability and efficacy. Regulatory frameworks require comprehensive testing to evaluate the safety of new formulations before market introduction .

Clinical Trials

Several clinical trials have been initiated to assess the safety and efficacy of this compound in various therapeutic contexts:

- Cancer Treatment : Trials focusing on its role as an adjunct therapy in combination with existing chemotherapeutic agents.

- Cognitive Enhancement : Studies evaluating the cognitive effects of GABA receptor modulation in patients with cognitive deficits.

Cosmetic Applications

Case studies on cosmetic formulations highlight the compound's effectiveness in improving skin hydration and elasticity when used in topical products. These studies often employ controlled clinical settings to measure outcomes related to skin health over time.

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogues differ primarily in the substituents attached to the amine group. These modifications impact molecular weight, solubility, and functional applications. Below is a comparative table of key analogues:

Key Research Findings

- Solubility Trends : Polar substituents (e.g., morpholin-4-ylpropyl) enhance aqueous solubility, whereas aromatic groups (e.g., benzyl) increase lipid solubility, expanding utility in targeted drug delivery .

- Reactivity : The sulfone group in the parent compound facilitates nucleophilic substitution reactions, making it a versatile intermediate in heterocyclic chemistry .

Biological Activity

N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of antiparasitic and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : CHClNOS

- Molecular Weight : 227.75 g/mol

- CAS Number : 5553-21-9

1. Antiparasitic Activity

Recent studies have highlighted the compound's efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated significant trypanocidal activity, with lethal concentrations (LC) evaluated against different strains.

| Compound | Strain | LC (µM) | Reference |

|---|---|---|---|

| This compound | NINOA | 38.9 | |

| This compound | INC-5 | 81.5 | |

| Benznidazole (reference) | NINOA | 130.7 | |

| Nifurtimox (reference) | INC-5 | 139.4 |

The compound's mechanism of action appears to involve inhibition of trypanothione reductase (TcTR), an enzyme critical for the survival of the parasite. Molecular docking studies indicated that the compound binds effectively to the active site of TcTR, suggesting a potential therapeutic pathway.

2. Anticancer Activity

In addition to its antiparasitic effects, this compound has been evaluated for anticancer properties. The compound was tested against various cancer cell lines using MTT assays, revealing notable cytotoxicity.

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Case Study 1: Trypanocidal Activity

A recent study evaluated a series of n-butyl derivatives against T. cruzi. The most effective compounds were those with aromatic substituents, which enhanced biological activity compared to simpler structures.

Case Study 2: Anticancer Efficacy

In a screening of compounds against the NCI-60 human tumor cell line panel, this compound exhibited significant growth inhibition across multiple cancer types, indicating its potential as a multitarget therapeutic agent.

Q & A

Q. How does stereochemistry at the tetrahydrothienyl moiety influence biological activity?

- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., using (R)- and (S)-mandelic acid). Test in vitro receptor binding assays (e.g., serotonin transporters, given structural similarity to PE inhibitors ). Compare IC₅₀ values to establish structure-activity relationships (SAR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.